Rengyol
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Overview
Description
Rengyol is a natural compound isolated from the fruits of Forsythia suspensa, a plant commonly used in traditional Chinese medicine. It is a cyclohexylethane derivative with the molecular formula C8H16O3. This compound is known for its unique nonaromatic C6-C2 carbon skeleton, which is derived from phenylpropanoids .
Mechanism of Action
Target of Action
Rengyol, also known as Cleroindicin A, is a natural alcohol compound . The primary target of this compound is the emetic response induced by copper sulfate pentahydrate . It acts as an inhibitor, reducing the occurrence of emesis or vomiting .
Mode of Action
It is known to interact with the emetic response pathway, specifically inhibiting the emesis induced by copper sulfate pentahydrate This suggests that this compound may interact with receptors or enzymes involved in this pathway, altering their function and reducing the emetic response
Result of Action
The primary molecular and cellular effect of this compound’s action is the inhibition of the emetic response induced by copper sulfate pentahydrate . This suggests that this compound may have potential therapeutic applications in conditions where controlling emesis is beneficial.
Preparation Methods
Synthetic Routes and Reaction Conditions
Rengyol can be synthesized through various organic synthesis routes. One common method involves the reduction of corresponding ketones or aldehydes using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous conditions to prevent the decomposition of the reducing agent .
Industrial Production Methods
Industrial production of this compound involves the extraction and purification from Forsythia suspensa fruits. The process includes drying the fruits, followed by solvent extraction using ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Rengyol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: This compound can undergo nucleophilic substitution reactions, where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Rengyol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antibacterial and antioxidant properties.
Medicine: Investigated for its anti-inflammatory and diuretic effects.
Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics
Comparison with Similar Compounds
Similar Compounds
Rengyoxide: Another cyclohexylethane derivative with similar structural features.
Rengyolone: A related compound with a similar carbon skeleton but different functional groups.
Uniqueness of Rengyol
This compound is unique due to its specific nonaromatic C6-C2 carbon skeleton and the presence of multiple hydroxyl groups. These structural features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
1-(2-hydroxyethyl)cyclohexane-1,4-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c9-6-5-8(11)3-1-7(10)2-4-8/h7,9-11H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWORTZAXDSRCIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1O)(CCO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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